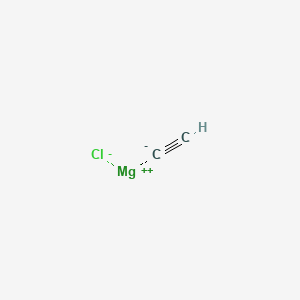
Ethynylmagnesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynylmagnesium chloride is a useful research compound. Its molecular formula is C2HClMg and its molecular weight is 84.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
Ethynylmagnesium chloride is widely used in the synthesis of complex organic molecules. It acts as a nucleophile in reactions with carbonyl compounds, enabling the formation of various alcohols and other functional groups.
Synthesis of Acetylenic Alcohols
One significant application is the synthesis of acetylenic alcohols through the reaction with aldehydes and ketones. For example, it has been employed in the synthesis of 3-methyl-1,4-pentadiyne-3-ol from methyl acetate, demonstrating its utility in constructing carbon-carbon bonds in multi-step synthetic pathways .
Formation of 1-Ethynyldeoxyribose Derivatives
This compound has also been used to synthesize 1-ethynyldeoxyribose derivatives, which are precursors for nucleoside analogs. These derivatives can subsequently undergo Sonogashira coupling reactions to form more complex structures .
Pharmaceutical Applications
The compound serves as an essential intermediate in the pharmaceutical industry. Its ability to facilitate the formation of various bioactive molecules makes it a valuable tool in drug development.
Steroid Synthesis
This compound is utilized in the synthesis of steroid compounds, which are crucial for hormone production and therapeutic applications. The compound's reactivity allows for the introduction of ethynyl groups into steroid frameworks, enhancing their biological activity .
Antimalarial Drug Development
Recent studies have highlighted its potential in synthesizing artemisinin-derived compounds for antimalarial treatments. The synthesis of two-carbon linked dimers from artemisinin showcases its role in developing new therapeutic agents against malaria .
Agricultural Chemicals
In agriculture, this compound is employed to synthesize agrochemicals that improve crop yields and pest resistance.
Pesticide Development
The compound has been investigated for its ability to produce novel pesticide formulations that target specific pests while minimizing environmental impact. Its application in creating compounds with enhanced efficacy against agricultural pests is an ongoing area of research .
Materials Science
This compound finds applications beyond organic synthesis; it is also crucial in materials science.
Polymer Chemistry
It serves as a building block for synthesizing polymers with unique properties. For instance, its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength .
Case Studies and Data Tables
The following table summarizes key applications and outcomes associated with this compound:
Eigenschaften
Molekularformel |
C2HClMg |
|---|---|
Molekulargewicht |
84.79 g/mol |
IUPAC-Name |
magnesium;ethyne;chloride |
InChI |
InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GWGVDNZFTPIGDY-UHFFFAOYSA-M |
SMILES |
C#[C-].[Mg+2].[Cl-] |
Kanonische SMILES |
C#[C-].[Mg+2].[Cl-] |
Piktogramme |
Flammable; Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















